molecular formula C15H9FN2O2 B4666877 (E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile

(E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B4666877
M. Wt: 268.24 g/mol
InChI Key: OXXUNOOSDLLHBC-JYRVWZFOSA-N
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Description

(E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on another phenyl ring, connected through a propenenitrile moiety

Properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2/c16-14-3-1-2-12(9-14)13(10-17)8-11-4-6-15(7-5-11)18(19)20/h1-9H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXUNOOSDLLHBC-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-fluorobenzaldehyde with 4-nitrobenzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, ethanol.

Major Products Formed

    Reduction of Nitro Group: 2-(3-fluorophenyl)-3-(4-aminophenyl)prop-2-enenitrile.

    Reduction of Nitrile Group: 2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamine.

    Substitution of Fluorine: 2-(3-aminophenyl)-3-(4-nitrophenyl)prop-2-enenitrile.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorine and nitro substituents on biological activity. It serves as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(3-chlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.

    (E)-2-(3-fluorophenyl)-3-(4-methylphenyl)prop-2-enenitrile: Similar structure with a methyl group instead of a nitro group.

    (E)-2-(3-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enenitrile: Similar structure with a hydroxy group instead of a nitro group.

Uniqueness

(E)-2-(3-fluorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile is unique due to the combination of the fluorine and nitro groups, which impart distinct electronic and steric properties. These characteristics can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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